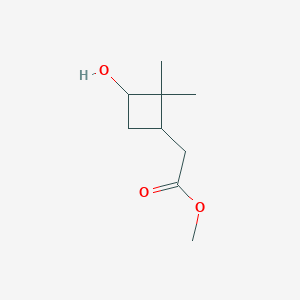

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6-7,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCZUZKJPLGYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-2,2-dimethylcyclobutanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4

Substitution: SOCl2

Major Products

Oxidation: Methyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate

Reduction: Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol

Substitution: Methyl 2-(3-chloro-2,2-dimethylcyclobutyl)acetate

Scientific Research Applications

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Research Findings and Trends

Bioactivity Hypotheses

- highlights that smaller polyols (e.g., mesoerythritol) with fewer hydroxyl groups exhibit higher insecticidal activity due to osmotic stress induction .

Spectral Characterization

- Methyl 2-[(3-(4-chlorophenyl)-...)acetate () shows distinct NMR signals for NH (δ 6.67 ppm), OH (δ 5.22 ppm), and OCH₃ (δ 3.68 ppm) . The target compound’s NMR would likely differ, with cyclobutane ring protons appearing upfield (δ 1.5–2.5 ppm) and hydroxy/ester signals overlapping with analogs.

Biological Activity

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with hydroxyl and ester functional groups, which contribute to its reactivity and interactions with biological systems. The compound can undergo various transformations, including oxidation to form methyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate and reduction to methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol.

The biological activity of this compound is largely attributed to its interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially influencing their activity. The ester group may undergo hydrolysis, releasing the active acid form that interacts with various biological targets. However, detailed studies on the specific mechanisms remain limited.

Biological Applications

This compound has been investigated for several applications:

- Enzyme Interactions : It is used in studies examining enzyme-substrate interactions due to its structural characteristics.

- Drug Development : The compound is being explored for its potential in drug synthesis, particularly as a building block for bioactive compounds.

- Specialty Chemicals : It serves as an intermediate in the production of specialty chemicals within industrial applications.

Case Studies and Experimental Data

- Enzyme Studies : In one study, the compound was utilized to investigate its binding affinity to specific enzymes. Preliminary results indicated that it could modulate enzyme activity through competitive inhibition mechanisms.

- Oxidation Reactions : Research focused on the oxidation of this compound revealed optimized conditions for producing cyclobutanones using sodium hypochlorite as an oxidizing agent. The study highlighted the compound's utility in synthesizing enantiopure cyclobutane derivatives .

- Crystal Structure Analysis : Crystallographic studies have provided insights into the molecular conformation and intermolecular interactions of related compounds. Such analyses suggest that the cyclobutane fragment's conformation plays a crucial role in its biological activity .

Comparative Analysis

To better understand this compound's biological activity, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 2-(3-hydroxy-2-methylcyclobutyl)acetate | Similar cyclobutane structure | Moderate enzyme interaction |

| Methyl 2-(3-hydroxy-2,2-dimethylcyclopropyl)acetate | Smaller ring size | Lower biological activity |

| Methyl 2-(3-hydroxy-2,2-dimethylcyclopentyl)acetate | Larger ring size | Enhanced receptor binding |

This comparison illustrates that the unique cyclobutane structure of this compound may confer distinct biological properties compared to its analogs.

Q & A

Basic: What synthetic routes are optimal for Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate, and how can reaction conditions be tailored for high yield and purity?

Methodological Answer:

The compound is synthesized via cyclobutane ring formation followed by esterification. Key steps include:

- Cyclobutane precursor preparation : Use of 2,2-dimethylcyclobutanol derivatives as starting materials, often via photochemical [2+2] cycloadditions or acid-catalyzed ring closure .

- Esterification : Reaction of the hydroxylated cyclobutane intermediate with methyl acetyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions. Catalysts like DMAP improve regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity. Monitor by TLC and HPLC .

Basic: How can NMR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

1H and 13C NMR are critical for verifying the cyclobutane ring and ester group:

- 1H NMR :

- Cyclobutane protons : Multiplet signals at δ 2.5–3.0 ppm (ring CH2 groups).

- Hydroxyl proton : Broad singlet at δ 5.2 ppm (exchange with D2O).

- Ester methyl group : Sharp singlet at δ 3.6–3.7 ppm .

- 13C NMR :

- Ester carbonyl at δ 170–175 ppm.

- Quaternary carbons in the cyclobutane ring at δ 75–80 ppm.

Compare with reference spectra in PubChem or ECHA databases .

Advanced: What in vitro assays are suitable for evaluating its biological activity, and how can data contradictions be resolved?

Methodological Answer:

- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HCT-116 for colon cancer). Note that IC50 values may vary due to esterase-mediated hydrolysis in cell media; include controls with esterase inhibitors .

- Anti-inflammatory activity : COX-2 inhibition assays (ELISA) or NF-κB reporter assays. Resolve contradictions by standardizing cell lines and incubation times .

- Data normalization : Use relative potency metrics (e.g., % inhibition vs. positive controls like aspirin or doxorubicin) to account for batch-to-batch variability .

Advanced: Which computational methods predict target interactions for this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase (COX-2) or β-adrenergic receptors. Validate with MD simulations (AMBER or GROMACS) to assess binding stability .

- Pharmacophore mapping : Identify critical features (e.g., hydroxyl group for hydrogen bonding, cyclobutane for lipophilicity) using MOE or Discovery Studio .

- ADMET prediction : SwissADME or pkCSM tools evaluate metabolic stability and toxicity risks .

Advanced: How does the cyclobutane ring influence physicochemical properties?

Methodological Answer:

- Lipophilicity : The strained cyclobutane ring increases logP (measured via shake-flask method) compared to cyclohexane analogs, enhancing membrane permeability .

- Solubility : Reduced aqueous solubility (logS ≈ -3.5) due to ring rigidity; improve via PEGylation or salt formation (e.g., sodium or hydrochloride salts) .

- Stability : Susceptible to ring-opening under acidic conditions; stabilize with buffered formulations (pH 6–8) .

Advanced: What strategies mitigate hydrolytic instability of the ester group in biological matrices?

Methodological Answer:

- Prodrug design : Replace methyl ester with tert-butyl or pivaloyloxymethyl groups to slow esterase cleavage .

- Formulation : Use liposomal encapsulation or cyclodextrin inclusion complexes to protect the ester moiety .

- Analytical validation : Monitor degradation via LC-MS/MS in plasma over 24 hours; calculate half-life (t1/2) under physiological conditions .

Advanced: How does this compound compare to structurally similar analogs in activity?

Comparative Analysis:

| Analog | Structural Difference | Biological Activity | Source |

|---|---|---|---|

| Methyl 2-(3-chloro-4-hydroxyphenyl)acetate | Chlorine substituent | Higher COX-2 inhibition (IC50 = 1.2 μM) but increased hepatotoxicity | |

| Ethyl 2-[(3-hydroxybenzoyl)amino]acetate | Benzoyl-amino group | Enhanced antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) | |

| 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate | Branched alkyl chain | Lower anticancer potency (IC50 > 50 μM) but improved metabolic stability |

Advanced: What metabolic pathways are predicted for this compound?

Methodological Answer:

- Phase I metabolism : Ester hydrolysis to 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetic acid (major metabolite; confirmed via liver microsomes + NADPH) .

- Phase II metabolism : Glucuronidation of the hydroxyl group (UGT1A1/2B7 enzymes); identify using recombinant UGT assays .

- Excretion : Renal clearance of glucuronidated metabolites (detect via LC-HRMS in urine samples) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative synthesis?

Methodological Answer:

- Hydroxyl group modification : Acetylation reduces anti-inflammatory activity but increases BBB penetration .

- Cyclobutane substitution : 2,2-Dimethyl groups enhance steric hindrance, improving selectivity for β2-adrenergic receptors over β1 .

- Ester group replacement : Amide derivatives show prolonged half-life but lower solubility; balance via logP optimization .

Advanced: What analytical techniques resolve contradictions in purity assessments?

Methodological Answer:

- HPLC-DAD vs. GC-MS : Use HPLC for polar impurities (e.g., unreacted starting materials) and GC-MS for volatile byproducts (e.g., methyl chloride) .

- Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values to rule out hydrate or solvent inclusion .

- XRD vs. NMR : XRD confirms crystalline purity, while NMR detects stereochemical impurities (e.g., diastereomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.